(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid
Overview
Description
Scientific Research Applications
Bioactive Compound Synthesis
The inclusion of furan and piperidine structures in compounds has been explored for the synthesis of bioactive molecules. For example, furan derivatives are highlighted for their role in drug design, acting as structural units in bioactive molecules (Ostrowski, 2022). The synthesis of nucleobases, nucleosides, and their analogues incorporating furan or piperidine rings has shown promising antiviral, antitumor, and antimicrobial activities. This underscores the potential of “(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid” in medicinal chemistry, where its furan component can be utilized in creating new therapeutic agents.
Antimicrobial and Anti-inflammatory Properties
Compounds with furan moieties have been identified for their antimicrobial and anti-inflammatory properties. The review by Zhang & Zhang, 2022 on furan in foods discusses the toxicological pathways mediated by furan derivatives, suggesting potential biomedical applications where these pathways can be leveraged for therapeutic purposes. The study indicates the necessity of understanding furan's biological effects to mitigate its toxicities while exploring its beneficial impacts on health.
Biodegradable Polymer Development
The structural versatility of “this compound” also opens research avenues in materials science, particularly in the development of biodegradable polymers. Furan derivatives have been investigated for their incorporation into polymer chains, enhancing the material's biodegradability and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017). This aligns with the growing demand for environmentally friendly materials in various industrial applications.
Safety and Hazards
Properties
IUPAC Name |
2-(furan-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)17-11-6-4-8-18(10-11)13(14(19)20)12-7-5-9-22-12/h5,7,9,11,13H,4,6,8,10H2,1-3H3,(H,17,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGTXKSAXBQQSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC=CO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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